Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTWYSINFADMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted phenyl carbamates.
Substitution: Amino or thio-substituted phenyl carbamates.
Scientific Research Applications
Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a chemical compound with a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group. It has various applications in scientific research, including use as an intermediate in synthesizing complex organic molecules, investigation as a biochemical probe, exploration for potential therapeutic properties, and utilization in developing new materials and as a stabilizer in certain formulations.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
- Biology It is investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Industry It is utilized in developing new materials and as a stabilizer in certain formulations.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
- Oxidation The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction The chloro group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
- Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The chloro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl carbamate derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituents, synthesis, physicochemical properties, and applications.
Substituent Variations
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-hydroxyphenyl group provides strong electron-donating effects, enhancing solubility via hydrogen bonding. Halogen Diversity: Chloro (target compound), bromo (e.g., tert-butyl N-((4-bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate, ), and fluoro substituents alter steric bulk and lipophilicity. Bromo groups increase molecular weight and may enhance halogen bonding in biological systems .
Physicochemical Properties
- Solubility and Polarity : The hydroxyl group in the target compound increases polarity, favoring aqueous solubility, whereas methoxy or thiazolyl groups (e.g., tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) , ) enhance lipophilicity .
Reactivity and Stability
- Hydroxyl Group Reactivity: The phenolic –OH in the target compound is prone to oxidation or derivatization (e.g., etherification), unlike chloro- or methoxy-substituted analogs.
- Stability Under Acidic/Basic Conditions : Analog tert-butyl (4-chlorophenethyl)carbamate () is stable at room temperature but reacts with strong acids/bases, suggesting similar behavior for the target compound .
Data Table: Key Analogs of Tert-butyl N-[(2-Chloro-4-hydroxyphenyl)methyl]carbamate
Discussion of Findings
- Substituent Impact : Electron-donating groups (e.g., –OH) enhance solubility but may reduce metabolic stability. Halogens influence steric and electronic profiles, affecting synthetic yields and reactivity.
- Synthetic Challenges : Ortho-substituents (e.g., 2-Cl in the target compound) likely reduce yields compared to para-substituted analogs due to steric hindrance .
Biological Activity
Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloro-4-hydroxyphenyl group. This unique structure endows the compound with distinct biochemical properties, particularly its ability to interact with various biological targets.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The presence of the chloro and hydroxyl groups enhances binding affinity and specificity for certain molecular targets .
- Modulation of Signal Transduction : The compound may alter signal transduction pathways, potentially affecting gene expression and cellular responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Anti-inflammatory Effects
The presence of the hydroxyl group in the compound's structure is associated with anti-inflammatory activity. It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance, it was evaluated for its ability to induce apoptosis in human cancer cell lines, demonstrating potential as an anticancer agent .
In vitro Studies
A study assessed the inhibitory effects of various carbamates on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This compound showed moderate inhibition, suggesting its potential role in neuroprotective applications .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 150 | AChE |
| Rivastigmine | 45 | AChE |
| Galantamine | 60 | AChE |
In vivo Studies
In animal models, this compound demonstrated potential anti-inflammatory effects. Treatment with the compound resulted in reduced levels of inflammatory markers in serum samples from treated animals compared to controls, indicating its effectiveness in modulating inflammatory responses .
Q & A
Q. What are the key considerations for synthesizing Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate in a laboratory setting?
- Methodological Answer : Synthesis typically involves carbamate protection of the amine group. A common approach uses coupling reagents like EDCI/HOBt to facilitate condensation between tert-butyl carbamate and substituted aromatic precursors. Key parameters include:
- Reaction Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.
- Temperature : Controlled room temperature (20–25°C) to prevent side reactions.
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane for optimal separation.
Monitor reaction progress via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane). Yield optimization requires stoichiometric balancing of the tert-butyl carbamate and chlorohydroxybenzyl precursor .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the tert-butyl group (δ 1.3–1.5 ppm in H NMR) and aromatic protons (δ 6.8–7.5 ppm for substituted phenyl).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity >95% is typical for research-grade material.
- Mass Spectrometry (ESI-MS) : Look for [M+H] peaks matching the molecular weight (CHClNO, theoretical ~256.7 g/mol).
Cross-validate data with computational tools like PubChem’s structure validation suite .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodological Answer :
- Stability : Stable at room temperature in inert atmospheres (argon/nitrogen). Avoid prolonged exposure to light, moisture, or strong acids/bases, which may cleave the carbamate group .
- Storage : Seal in amber glass vials under desiccant (e.g., silica gel) at 2–8°C. Monitor decomposition via periodic HPLC analysis; degradation products may include tert-butanol and chlorinated phenols .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for Ullmann-type couplings if aryl halide intermediates are involved.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
- In Situ Protection : Use Boc-anhydride directly in one-pot reactions to minimize intermediate isolation steps.
Track byproduct formation via LC-MS to identify competing pathways (e.g., over-alkylation) .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model the carbamate’s electrophilicity using Gaussian or ORCA software. Focus on the carbonyl carbon’s partial positive charge (Mulliken charges) to predict susceptibility to nucleophilic attack.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry modifications. For example, the chlorohydroxy phenyl group may enhance binding to hydrophobic enzyme pockets .
Q. How to resolve discrepancies in observed vs. theoretical melting points during characterization?
- Methodological Answer :
- Recrystallization : Test solvents like ethanol/water mixtures to isolate polymorphs.
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles (endothermic peaks) with literature analogs.
- Impurity Analysis : Use GC-MS to detect low-level contaminants (e.g., residual solvents) that depress melting points.
Note: Discrepancies >5°C warrant re-evaluation of synthetic routes or starting material quality .
Q. What experimental approaches validate the compound’s proposed mechanism in enzymatic inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases or hydrolases) using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with the hydroxyl group).
Cross-reference with analogs in PubChem’s bioactivity data to benchmark potency .
Data Contradiction Analysis
Example : Conflicting solubility data in polar vs. non-polar solvents.
- Resolution :
- Experimental Replication : Test solubility in DMSO, methanol, and hexane under controlled conditions.
- Molecular Modeling : Calculate logP values (e.g., using ChemAxon) to predict hydrophobicity. If experimental logP differs, assess protonation states or aggregation tendencies.
- Literature Review : Compare with structurally similar carbamates (e.g., tert-butyl (4-hydroxycyclohexyl)carbamate, logP ~2.1) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
